molecular formula C14H15N9O2 B11502548 6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11502548
M. Wt: 341.33 g/mol
InChI Key: LJPJHLUBFJGYNY-UHFFFAOYSA-N
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Description

6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a triazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar solvents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H15N9O2

Molecular Weight

341.33 g/mol

IUPAC Name

6-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H15N9O2/c1-22(2)14-17-11(16-13(15)18-14)6-23-20-12(19-21-23)8-3-4-9-10(5-8)25-7-24-9/h3-5H,6-7H2,1-2H3,(H2,15,16,17,18)

InChI Key

LJPJHLUBFJGYNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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